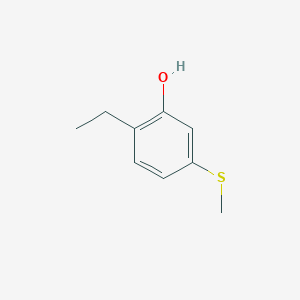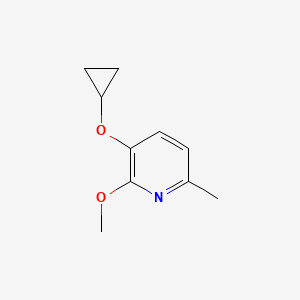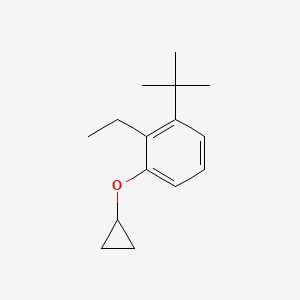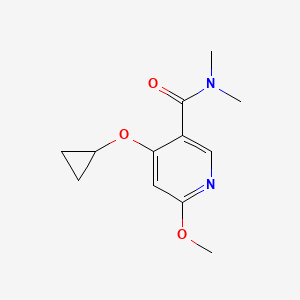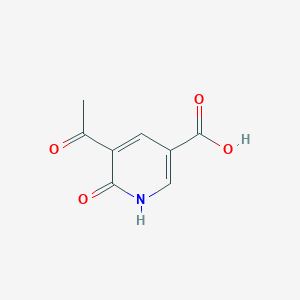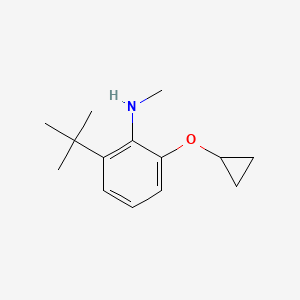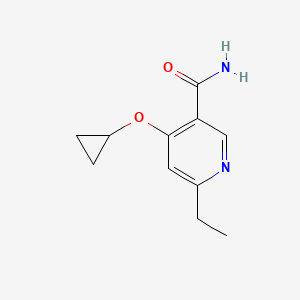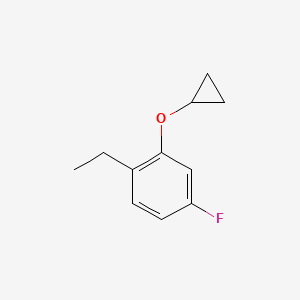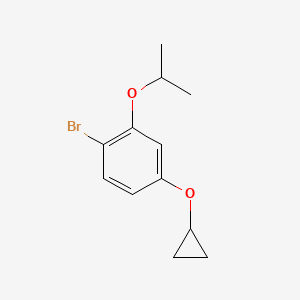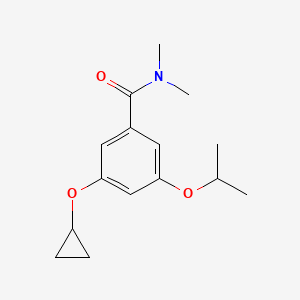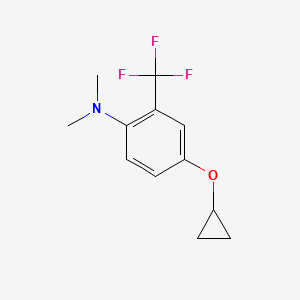
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core is synthesized through the nitration of benzene followed by reduction to form aniline.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Dimethylation: The final step involves the dimethylation of the aniline nitrogen using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Quinones, nitro compounds, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure but with an amide group instead of an aniline.
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is unique due to the combination of its cyclopropoxy, dimethylamino, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)11-6-5-9(17-8-3-4-8)7-10(11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
AJSPOURFYOKAEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


